Product packaging for 5-(Bromomethyl)-2,3-difluorophenol(Cat. No.:CAS No. 887585-28-6)

5-(Bromomethyl)-2,3-difluorophenol

Cat. No.: B15395529
CAS No.: 887585-28-6
M. Wt: 223.01 g/mol
InChI Key: DZZHPQJIMNUJJK-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2,3-difluorophenol ( 887585-28-6) is a high-purity, specialized organofluorine compound with a molecular formula of C 7 H 5 BrF 2 O and a molecular weight of 223.01 g/mol. Its structure features a phenolic hydroxyl group attached to a benzene ring that is differentially substituted with two fluorine atoms at the 2 and 3 positions and a reactive bromomethyl group at the 5 position. This unique arrangement makes it a valuable building block in organic synthesis, pharmaceutical research, and material science. The presence of both the bromomethyl and phenolic hydroxyl groups on the aromatic ring provides two distinct sites for chemical modification. The bromomethyl group is a potent alkylating agent and serves as an excellent handle for further functionalization via nucleophilic substitution (e.g., with amines or thiols) or metal-catalyzed cross-coupling reactions. Simultaneously, the acidic phenolic hydroxyl group (predicted pKa of analogous compounds is approximately 6.75) can undergo O-alkylation or serve as a hydrogen bond donor, which can be crucial for interacting with biological targets. The fluorine atoms enhance the compound's lipophilicity and can influence its binding affinity and metabolic stability, making it a compelling subject for drug discovery programs and the development of advanced materials with tailored properties. This product is exclusively intended for research purposes and is strictly not designed for human therapeutic applications or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrF2O B15395529 5-(Bromomethyl)-2,3-difluorophenol CAS No. 887585-28-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

887585-28-6

Molecular Formula

C7H5BrF2O

Molecular Weight

223.01 g/mol

IUPAC Name

5-(bromomethyl)-2,3-difluorophenol

InChI

InChI=1S/C7H5BrF2O/c8-3-4-1-5(9)7(10)6(11)2-4/h1-2,11H,3H2

InChI Key

DZZHPQJIMNUJJK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)F)F)CBr

Origin of Product

United States

Retrosynthetic Analysis and Strategic Disconnections for 5 Bromomethyl 2,3 Difluorophenol

Primary Disconnections Leading to Key Precursors

The most logical primary disconnections for 5-(Bromomethyl)-2,3-difluorophenol involve the cleavage of the carbon-bromine bond of the bromomethyl group and the bonds forming the difluorophenol core. These disconnections point towards two main strategic challenges: the installation of the bromomethyl group onto a pre-existing difluorophenol and the construction of the difluorophenol core itself.

Bromomethyl Group Installation Strategies

The introduction of a bromomethyl group onto the 2,3-difluorophenol (B1222669) ring is a critical transformation. The hydroxyl and fluorine substituents on the aromatic ring are ortho-, para-directing and meta-directing respectively, influencing the regioselectivity of electrophilic substitution reactions. The position of the bromomethyl group is para to the hydroxyl group and meta to the two fluorine atoms.

One common method for the introduction of a bromomethyl group is direct bromomethylation. However, care must be taken as phenols can undergo ortho-bromomethylation, and in activated phenols, aromatic ring bromination can occur preferentially. manac-inc.co.jp Protecting the phenolic hydroxyl group as an ether before bromomethylation can be a viable strategy to avoid side reactions. Another approach involves the bromination of a methyl group already in the desired position. This would involve the synthesis of 2,3-difluoro-5-methylphenol (B8032514) as a key intermediate. The subsequent benzylic bromination can typically be achieved using N-bromosuccinimide (NBS) with a radical initiator.

Reagent/MethodReaction TypeNotes
HBr/FormaldehydeElectrophilic Aromatic SubstitutionCan lead to ortho-bromomethylation of the phenol (B47542). manac-inc.co.jp
NBS/Radical InitiatorRadical SubstitutionRequires the presence of a methyl group at the 5-position.

Difluorophenol Core Construction

One effective method starts from 1,2-difluorobenzene (B135520). chemicalbook.com This approach involves the ortho-lithiation of 1,2-difluorobenzene using a strong base like n-butyllithium, followed by quenching the resulting aryllithium species with a borate (B1201080) ester, such as trimethyl borate. The subsequent oxidation of the boronic ester with an oxidizing agent like hydrogen peroxide yields the desired 2,3-difluorophenol. chemicalbook.com

Another strategy involves the nucleophilic aromatic substitution of a suitable polyfluorinated benzene (B151609) derivative. For instance, the synthesis of 3,5-difluorophenol (B1294556) has been achieved from 3,5-difluorobromobenzene through a one-pot reaction under alkaline conditions. google.com A similar approach could potentially be adapted for the synthesis of 2,3-difluorophenol from a different starting material.

Starting MaterialKey ReagentsProduct
1,2-Difluorobenzene1. n-Butyllithium 2. Trimethyl borate 3. H₂O₂2,3-Difluorophenol chemicalbook.com
3,5-DifluorobromobenzeneNaOH, DMSO, CuI3,5-Difluorophenol google.com

Alternative Retrosynthetic Pathways

Beyond the primary disconnections, alternative retrosynthetic strategies can be envisioned. These pathways may offer advantages in terms of starting material availability, reaction efficiency, or regiochemical control.

Sequential Halogenation and Hydroxylation Approaches

An alternative strategy involves installing the bromomethyl group prior to the introduction of the phenolic hydroxyl group. This pathway would commence with a difluorotoluene derivative, for instance, 3,4-difluorotoluene. The methyl group can be converted to a bromomethyl group via radical bromination, a reaction for which established protocols exist, such as the use of N-bromosuccinimide (NBS) and a radical initiator. The resulting 3,4-difluorobenzyl bromide would then require the introduction of a hydroxyl group at the 5-position. This could potentially be achieved through a sequence of nitration, reduction to an amine, diazotization, and subsequent hydrolysis, although this would be a multi-step process.

IntermediateReactionSubsequent Steps
3,4-DifluorotolueneRadical bromination (e.g., NBS)Nitration, reduction, diazotization, hydrolysis

Phenolic Group Introduction Following Bromination

This approach is conceptually similar to the sequential halogenation and hydroxylation strategy. The key feature is the formation of the C-O bond of the phenol at a late stage in the synthesis. Starting with a precursor that already contains the bromomethyl group and the two fluorine atoms, such as a brominated difluorotoluene derivative, the final step would be the introduction of the hydroxyl group. For example, if a suitable leaving group is present on the aromatic ring, a nucleophilic aromatic substitution reaction could be employed to introduce the hydroxyl functionality. The synthesis of 3,5-difluorophenol from 3,5-difluorobromobenzene demonstrates the feasibility of such a transformation under specific reaction conditions. google.com

PrecursorReaction TypeKey Consideration
Brominated difluorotoluene derivative with a leaving groupNucleophilic Aromatic SubstitutionPosition and nature of the leaving group are critical for regioselectivity.

Advanced Synthetic Methodologies for 5 Bromomethyl 2,3 Difluorophenol and Its Precursors

Synthesis of the 2,3-Difluorophenol (B1222669) Core

A critical step in the synthesis of the target molecule is the formation of the 2,3-difluorophenol scaffold. This can be achieved through various routes, with the functionalization of 1,2-difluorobenzene (B135520) being a prominent strategy.

The functionalization of 1,2-difluorobenzene provides a direct pathway to the 2,3-disubstituted pattern required for the phenolic core.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org In this approach, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org For the synthesis of 2,3-difluorophenol, 1,2-difluorobenzene can be treated with a strong base like n-butyllithium (n-BuLi). The fluorine atoms themselves can act as weak directing groups, leading to lithiation at the 3-position.

The resulting aryllithium intermediate is then quenched with an appropriate electrophile to introduce a functional group that can be subsequently converted to a hydroxyl group. A common electrophile for this purpose is trimethyl borate (B1201080), which, after an oxidative workup with hydrogen peroxide, yields the desired 2,3-difluorophenol. chemicalbook.com A patent describes a one-pot method where 1,2-difluorobenzene is reacted with n-BuLi at low temperatures, followed by reaction with N,N-dimethylformamide (DMF) to produce 2,3-difluorobenzaldehyde. google.com

Detailed Reaction Steps for 2,3-Difluorophenol Synthesis via Directed ortho-Metalation:

Lithiation: 1,2-difluorobenzene is dissolved in a dry aprotic solvent like tetrahydrofuran (B95107) (THF) and cooled to -78°C. n-Butyllithium is then added dropwise to effect lithiation at the 3-position. chemicalbook.com

Electrophilic Quench: Trimethyl borate is added to the reaction mixture, which is then allowed to stir for an extended period. chemicalbook.com

Oxidative Workup: The reaction is quenched with an aqueous solution of hydrogen peroxide, leading to the formation of 2,3-difluorophenol. chemicalbook.com

ReagentRoleMolar Equivalent
1,2-DifluorobenzeneStarting Material1.0
n-ButyllithiumDeprotonating Agent1.1
Trimethyl borateElectrophile1.5
Hydrogen PeroxideOxidizing AgentExcess

Direct regioselective hydroxylation of C-H bonds is an increasingly important area of research. While direct hydroxylation of 1,2-difluorobenzene to 2,3-difluorophenol is challenging, related methodologies for regioselective hydroxylation of substituted arenes have been developed. These often involve the use of directing groups and transition metal catalysts. For instance, imine directing groups in combination with copper and hydrogen peroxide have been used for the regioselective hydroxylation of unsymmetrical ketones. nih.gov Such strategies could potentially be adapted for the hydroxylation of difluorinated aromatic systems.

Beyond the functionalization of 1,2-difluorobenzene, other synthetic routes have been established for the preparation of difluorinated phenols. For example, 3,5-difluorophenol (B1294556) can be synthesized from 3,5-difluorobromobenzene via a one-pot reaction under alkaline conditions. google.com Another approach involves the diazotization of a difluoroaniline followed by hydrolysis, a variant of the Balz-Schiemann reaction which is a primary method for fluorinating benzene (B151609) rings. google.comjmu.edu

The synthesis of 4-ethoxy-2,3-difluorophenol (B141254) has been achieved through a one-pot method starting from 4-ethoxy-2,3-difluorobromobenzene. This involves the formation of a Grignard reagent, followed by reaction with trimethyl borate and subsequent oxidation with hydrogen peroxide. google.com

ortho-Difluorobenzene Functionalization

Installation of the Bromomethyl Moiety

Once the 2,3-difluorophenol core is synthesized and appropriately functionalized with a methyl group at the 5-position (to form 5-methyl-2,3-difluorophenol), the final step is the introduction of the bromine atom onto the methyl group.

The conversion of a methyl group on an aromatic ring to a bromomethyl group is typically achieved through radical bromination. This reaction is often initiated by light or a radical initiator and uses a brominating agent such as N-bromosuccinimide (NBS). The reaction conditions must be carefully controlled to favor benzylic bromination over electrophilic aromatic substitution on the phenol (B47542) ring.

A Japanese patent describes a method for the bromination of a methyl group on an aromatic compound using bromine in a dichloromethane (B109758) solvent in the presence of bentonite (B74815) at a temperature between 0°C and 30°C. google.com Another study reports the use of NBS under acidic conditions for the bromination of chalcones, which can lead to bromination at various positions depending on the substrate. arkat-usa.org

General Conditions for Benzylic Bromination:

Reagent/ConditionPurpose
5-Methyl-2,3-difluorophenolSubstrate
N-Bromosuccinimide (NBS)Brominating Agent
Radical Initiator (e.g., AIBN)Initiates the reaction
Solvent (e.g., CCl4)Inert reaction medium
Light (optional)Can promote initiation

Conversion from Other Functional Groups (e.g., carboxylic acids to bromomethyl)

The bromomethyl group can also be installed through the transformation of other functional groups, most notably a carboxylic acid. This strategy would begin with a precursor such as 3,4-difluoro-5-hydroxybenzoic acid. The conversion to the bromomethyl group is typically a two-step process:

Reduction of the Carboxylic Acid: The carboxylic acid is first reduced to the corresponding primary benzylic alcohol, (2,3-difluoro-5-hydroxyphenyl)methanol. This reduction can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as THF or diethyl ether. Alternatively, the carboxylic acid can be converted to an ester (e.g., a methyl or ethyl ester) first, which can then be reduced under milder conditions using reagents like sodium borohydride (B1222165) (NaBH₄) in combination with a Lewis acid or at elevated temperatures.

Bromination of the Alcohol: The resulting benzylic alcohol is then converted to the target bromomethyl compound using one of the methods described previously, such as the PPh₃/NBS system. uzhnu.edu.ua

This sequence provides a reliable route to the target molecule from readily available carboxylic acid precursors.

Multi-step Sequences for Bromomethyl Introduction

In some synthetic routes, the bromomethyl functionality is introduced as part of a more extended, multi-step sequence.

The Mitsunobu reaction is a versatile and powerful method for the stereoselective conversion of primary and secondary alcohols to a wide range of functional groups, including halides. wikipedia.orgresearchgate.net It proceeds with a clean inversion of stereochemistry, which is a key feature of the reaction. researchgate.net To synthesize 5-(bromomethyl)-2,3-difluorophenol, the precursor alcohol (2,3-difluoro-5-hydroxyphenyl)methanol would be treated with a phosphine (B1218219) (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

In this context, a source of bromide ions, such as lithium bromide or zinc bromide, would be added to act as the nucleophile. The reaction mechanism is complex: PPh₃ and DEAD first react to form a betaine. wikipedia.org This species then deprotonates the nucleophile (in this case, HBr formed in situ or an alcohol). The alcohol substrate is then activated by the phosphine, forming an oxyphosphonium salt, which is an excellent leaving group. Finally, the bromide ion displaces this leaving group in an Sₙ2 reaction to yield the desired bromomethyl product. wikipedia.orgorganic-chemistry.org

Reaction Reagents Nucleophile Source Key Features
Mitsunobu Reaction PPh₃, DEAD or DIADLiBr, ZnBr₂Mild conditions; stereospecific (inversion of configuration). wikipedia.orgresearchgate.net

An alternative multi-step sequence could involve an alkyne precursor, such as 5-ethynyl-2,3-difluorophenol. This route would involve two main transformations:

Hydrogenation: The ethynyl (B1212043) group is first reduced to a methyl group. This can be achieved through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under an atmosphere of hydrogen gas. This step converts the alkyne into 5-methyl-2,3-difluorophenol.

Radical Bromination: The resulting methyl-substituted phenol is then subjected to benzylic bromination using NBS and a radical initiator, as described in section 3.2.1.1, to yield the final product.

This sequence allows for the construction of the bromomethyl group from a carbon-carbon triple bond, offering another strategic option in the synthetic plan.

Chemo- and Regioselectivity Considerations in Synthesis

The synthesis of this compound is a significant challenge due to the multiple reactive sites in the molecule, demanding strict control over chemo- and regioselectivity.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. The primary challenge is to achieve bromination of the benzylic position without causing electrophilic bromination of the activated aromatic ring. organic-chemistry.org

Benzylic Bromination vs. Ring Bromination: The electron-rich phenol ring is highly susceptible to electrophilic attack. researchgate.netnih.gov Standard brominating agents like Br₂ would readily react with the ring. To achieve selective benzylic bromination, radical conditions are essential. The use of NBS with a radical initiator (AIBN) or light in a non-polar solvent ensures the formation of bromine radicals that preferentially attack the weaker C-H bonds of the benzylic methyl group. libretexts.orgwikipedia.org

Protection of the Phenolic Group: The acidic proton of the hydroxyl group can interfere with many reactions, including those involving organometallics or strong bases. Furthermore, the phenoxide, formed under basic conditions, is an even more activated nucleophile than the phenol itself. To avoid unwanted side reactions, the hydroxyl group is often protected as an ether (e.g., methyl, benzyl) or an ester (e.g., acetate). This protecting group can be removed in a later step to reveal the final phenol product.

Regioselectivity: This concerns the control of the position of the incoming functional group. In the synthesis of this compound, the regiochemistry is primarily established by the choice of the starting material. The synthesis must begin with a precursor that already possesses the correct 1,2,3,5-substitution pattern on the benzene ring. For instance, starting with 3,5-difluorophenol google.compatsnap.com or a 2,3-difluorotoluene (B1304731) derivative google.com dictates the ultimate position of the bromomethyl group. Subsequent reactions, such as Friedel-Crafts acylation to introduce a carbonyl group (which is then reduced and brominated), must be controlled to ensure substitution occurs at the desired C5 position, which is para to the strongly activating hydroxyl (or protected hydroxyl) group and sterically accessible.

Control of Bromination Position on the Aromatic Ring

The synthesis of a key precursor, 5-bromo-2,3-difluorophenol, requires the selective introduction of a bromine atom onto the 2,3-difluorophenol scaffold. The directing effects of the substituents on the aromatic ring heavily influence the position of electrophilic substitution. The phenolic hydroxyl group is a potent activating group and is ortho, para-directing. khanacademy.orgyoutube.com The fluorine atoms are deactivating yet also ortho, para-directing. In the case of 2,3-difluorophenol, the position para to the hydroxyl group (C5) is the most sterically accessible and electronically favorable site for bromination.

Over-bromination is a common issue in phenol chemistry due to the high reactivity of the ring, often leading to di- or tri-substituted products. semanticscholar.org Methodologies to achieve selective mono-bromination at the desired position are crucial.

Key Strategies for Regiocontrolled Bromination:

Solvent and Temperature Control: The choice of solvent plays a critical role in modulating the reactivity of the brominating agent. youtube.com In polar solvents like water, bromine ionizes to a greater extent, leading to a high concentration of the electrophile (Br+) and often resulting in the formation of 2,4,6-tribromophenol (B41969) from phenol itself. youtube.comyoutube.com By using non-polar solvents such as carbon disulfide (CS₂) or carbon tetrachloride (CCl₄) at low temperatures, the electrophilicity of bromine is tempered, favoring the formation of mono-brominated products. youtube.com This approach enhances the selectivity for the para-product over the ortho-product, partly due to reduced steric hindrance at the para position. khanacademy.orgyoutube.com

Brominating Agents: While elemental bromine (Br₂) is the traditional reagent, safer and more selective alternatives are now common. N-Bromosuccinimide (NBS) is a milder source of electrophilic bromine that can reduce the incidence of over-bromination. semanticscholar.org Oxidative bromination techniques, which generate the electrophile in situ from a bromide salt (e.g., KBr or NH₄Br) and an oxidant (e.g., H₂O₂, Oxone®, or bromate), offer another layer of control and are considered greener alternatives. semanticscholar.org

Catalytic Systems: The use of layered double hydroxides (LDHs) intercalated with bromate (B103136) (BrO₃⁻) in the presence of potassium bromide (KBr) has been shown to be a highly regioselective system for the mono-bromination of phenols. semanticscholar.orgnih.gov This method demonstrates excellent selectivity for the para position and proceeds under mild conditions, making it an efficient route for synthesizing bromophenols. nih.gov The reaction is often performed in acetic acid, which acts as both a solvent and an acid provider to facilitate the reaction. semanticscholar.org

MethodBrominating AgentSolventKey FeatureOutcome
Classical Br₂CS₂ / CCl₄ (non-polar)Low temperature, reduced reactivityFavors mono-bromination, major product is para-isomer. youtube.com
Oxidative KBr / Oxidant (e.g., Oxone®)Acetonitrile/WaterIn situ generation of Br+Good yields for mono-bromination. semanticscholar.org
LDH Catalysis KBr / ZnAl–BrO₃⁻–LDHsAcetic AcidHigh regioselectivity, mild conditionsExcellent yields of para-monobrominated phenols. semanticscholar.orgnih.gov

Selective Functionalization in the Presence of Multiple Halogens and Phenolic Hydroxyl

Once a suitable precursor like 2,3-difluoro-5-methylphenol (B8032514) is obtained, the next critical step is the selective introduction of a bromine atom onto the methyl group (benzylic bromination) to form this compound. This transformation must be performed without affecting the other functional groups: the sensitive phenolic hydroxyl, the stable C-F bonds, and the activated aromatic ring itself.

The primary challenge is to prevent competitive electrophilic aromatic substitution on the phenol ring, which is highly susceptible to attack by brominating agents. The strategy hinges on choosing reaction conditions that favor a radical pathway over an ionic (electrophilic) one.

Radical Initiators: Benzylic bromination is typically achieved via a free-radical chain reaction. This mechanism is favored under conditions that generate bromine radicals, such as exposure to UV light or the use of a radical initiator like azobisisobutyronitrile (AIBN).

N-Bromosuccinimide (NBS): NBS is the reagent of choice for selective benzylic and allylic bromination. Its utility stems from its ability to provide a low, constant concentration of bromine radicals in the reaction mixture, which suppresses competitive ionic reactions like electrophilic addition or substitution on the aromatic ring. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride.

Protecting Groups: In cases where the phenolic hydroxyl group interferes with the desired reaction, it can be temporarily protected. Converting the phenol to an ether or an ester reduces the activation of the aromatic ring, thereby decreasing its susceptibility to electrophilic attack and allowing for cleaner functionalization at other sites. The protecting group can be removed in a subsequent step to regenerate the phenol.

The presence of the two fluorine atoms on the ring generally enhances the stability of the C-F bonds, which are unlikely to react under the conditions required for benzylic bromination. Therefore, the main focus of selective functionalization remains the differentiation between the reactive methyl group and the activated aromatic ring. nih.gov

Catalyst Development for Efficient Synthesis

Catalysis is fundamental to modern organic synthesis, offering pathways to increase reaction rates, improve selectivity, and reduce environmental impact. In the synthesis of this compound and its precursors, catalysts play a role in both the formation of C-Br bonds and in promoting greener synthetic routes.

Transition Metal Catalysis in C-Br Bond Formation

While electrophilic aromatic bromination and radical benzylic bromination are conventional methods, transition metal catalysis offers advanced alternatives for C-Br bond formation. nih.gov These methods can provide higher selectivity and operate under milder conditions. Transition metal catalysis is a cornerstone of modern organic synthesis, enabling difficult bond formations by creating novel reaction pathways. nih.govacs.org

Although less common for direct bromination of phenols compared to other methods, transition metal-catalyzed approaches are an active area of research. These strategies often involve the activation of a C-H bond followed by functionalization.

Examples of Catalytic Strategies:

Palladium-Catalyzed C-H Activation/Bromination: Palladium catalysts are widely used for C-H functionalization. rsc.org A hypothetical route could involve the directed ortho-C-H activation of a protected phenol, followed by a reaction with a bromine source. While this would typically target the ortho-position, the principles demonstrate the power of transition metals to achieve regioselectivity that may be difficult to obtain through classical electrophilic substitution alone. acs.org

Copper-Catalyzed Reactions: Copper catalysts are well-known in halogenation reactions. While often used in Sandmeyer-type reactions to convert diazonium salts to aryl bromides, copper salts can also play a role in other bromination protocols, sometimes in conjunction with other metals or oxidants. For instance, the synthesis of a precursor like 3,5-difluorophenol can be achieved from 3,5-difluorobromobenzene using a copper iodide catalyst in a nucleophilic substitution reaction. google.com

Rhodium and Ruthenium Catalysis: These metals are also effective for C-H activation. rsc.org Research has shown that ruthenium-based catalysts can be used for the alkylation of phenols, and similar principles could be adapted for halogenation, providing a pathway for late-stage functionalization of complex molecules. rsc.org

The primary advantage of using transition metal catalysis lies in the potential for high chemo- and regioselectivity, often under mild reaction conditions, which is particularly valuable when working with multifunctional molecules. acs.org

Catalyst TypeMetalReaction TypePotential Application
Palladium PdC-H Activation / HalogenationDirected bromination of the aromatic ring. rsc.orgacs.org
Copper CuNucleophilic Substitution / HalogenationSynthesis of phenol precursors from aryl bromides. google.com
Rhodium/Ruthenium Rh/RuC-H Activation / FunctionalizationSelective introduction of functional groups on the phenol scaffold. rsc.org

Green Chemistry Approaches in Bromomethyl Phenol Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of brominated phenols, which traditionally involves hazardous reagents like elemental bromine and chlorinated solvents, is a prime candidate for greener methodologies.

Key Green Strategies:

Safer Reagents: A major focus is replacing elemental bromine (Br₂), which is highly toxic and corrosive. Oxidative bromination, using a combination of a stable bromide salt (like KBr) and an environmentally benign oxidant (like hydrogen peroxide, H₂O₂), is a prominent green alternative. semanticscholar.org This approach generates the active brominating species in situ, minimizing handling risks and improving atom economy.

Catalytic Systems: The use of recyclable, heterogeneous catalysts aligns with green chemistry principles. The ZnAl–BrO₃⁻–LDH system for regioselective bromination is an example where the catalyst can potentially be recovered and reused. semanticscholar.orgnih.gov Selenium-based catalysts have also been explored for the bio-inspired oxidation of phenols using hydrogen peroxide, showcasing the move towards eco-friendly catalytic processes. nih.gov

Alternative Solvents: Replacing hazardous solvents like carbon tetrachloride and chloroform (B151607) is a key goal. Water is an ideal green solvent, although its high polarity can lead to over-bromination. khanacademy.org Therefore, research focuses on developing catalytic systems that work efficiently in water or other green solvents like ethanol (B145695) or ionic liquids, while still controlling selectivity.

Atom Economy: Green synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. Catalytic methods, by their nature, improve atom economy by reducing the need for stoichiometric reagents that end up as waste. researchgate.net

By integrating these strategies, the synthesis of this compound and its precursors can be made more sustainable, safer, and more efficient.

Chemical Reactivity and Transformations of 5 Bromomethyl 2,3 Difluorophenol

Reactions at the Bromomethyl Group

The bromomethyl group (-CH₂Br) is a versatile functional group that serves as a primary site for a variety of chemical transformations. Its reactivity is primarily attributed to the polarized carbon-bromine bond, which makes the benzylic carbon an excellent electrophile. This electrophilicity is further enhanced by the stability of the potential carbocation or transition state, which is stabilized by the adjacent aromatic ring. Consequently, the bromomethyl group readily participates in nucleophilic substitution and cross-coupling reactions.

The benzylic position of the bromomethyl group makes it highly susceptible to nucleophilic attack. These reactions can proceed through either an Sₙ2 (bimolecular nucleophilic substitution) or, under certain conditions that favor carbocation formation, an Sₙ1 (unimolecular nucleophilic substitution) mechanism. The Sₙ2 pathway, involving a backside attack by a nucleophile, is common for primary benzylic halides like 5-(bromomethyl)-2,3-difluorophenol. wikipedia.orgnih.gov The reaction rate is dependent on both the substrate and the nucleophile.

The reaction of this compound with alkoxides or phenoxides (RO⁻) results in the formation of ethers via nucleophilic substitution, a classic example being the Williamson ether synthesis. Similarly, reaction with carboxylate anions (RCOO⁻) yields the corresponding esters. These reactions typically proceed under basic conditions to deprotonate the alcohol, phenol (B47542), or carboxylic acid, thereby generating the necessary nucleophile.

Table 1: Illustrative Nucleophilic Substitution Reactions for Ether and Ester Formation

Nucleophile Reagent Example Product Type General Reaction
Alkoxide Sodium ethoxide (NaOEt) Ether 5-(Ethoxymethyl)-2,3-difluorophenol
Phenoxide Sodium phenoxide (NaOPh) Ether 2,3-Difluoro-5-(phenoxymethyl)phenol

The electrophilic carbon of the bromomethyl group readily reacts with a variety of heteroatomic nucleophiles to create new carbon-nitrogen, carbon-sulfur, and carbon-phosphorus bonds.

Nitrogen Derivatives: Amines, azides, and other nitrogen-based nucleophiles can displace the bromide ion to form the corresponding benzylamines and benzyl (B1604629) azides. The synthesis of nitrogen-containing heterocycles is a significant area of medicinal chemistry. rsc.orgnih.govrsc.org

Sulfur Derivatives: Thiolates (RS⁻) are potent nucleophiles that react efficiently with benzylic bromides to form thioethers (sulfides). These sulfur-containing compounds are valuable scaffolds in drug discovery. nih.govmdpi.comnih.gov

Phosphorus Derivatives (Phosphonates via Arbuzov Reaction): A key method for forming a C-P bond is the Michaelis-Arbuzov reaction. wikipedia.orgorganic-chemistry.org This reaction involves the Sₙ2 attack of a trialkyl phosphite (B83602) on the alkyl halide. wikipedia.orgnih.gov The initial attack forms a phosphonium (B103445) salt intermediate, which then undergoes dealkylation by the displaced bromide ion to yield the stable dialkyl phosphonate. wikipedia.orgorganic-chemistry.org This reaction is widely used for the synthesis of phosphonates. wikipedia.org

Table 2: Synthesis of Heteroatom-Containing Derivatives

Nucleophile Type Reagent Example Product Class Specific Reaction Name
Nitrogen Ammonia (NH₃) Primary Amine Ammonolysis
Sulfur Sodium thiomethoxide (NaSMe) Thioether Thiolation

The displacement of the bromide by a cyanide ion (CN⁻), typically from a salt like sodium or potassium cyanide, is a straightforward method to introduce a nitrile functional group. This reaction converts the bromomethyl group into a cyanomethyl group, thereby extending the carbon chain by one atom. The resulting arylacetonitrile derivative is a valuable synthetic intermediate.

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for forming carbon-carbon bonds. While typically used with aryl or vinyl halides, these methods can also be applied to benzylic halides.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organic halide with an organoboron compound, such as a boronic acid or a boronate ester. libretexts.orgyoutube.com The reaction of benzylic halides, like this compound, with aryl boronic acids can be used to form diarylmethane structures. nih.gov

The catalytic cycle generally involves three key steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the bromomethyl group, forming a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst.

Table 3: Key Components of the Suzuki-Miyaura Coupling Reaction

Component Role Example
Substrate Electrophile This compound
Coupling Partner Nucleophile Source Phenylboronic acid
Catalyst Facilitates the reaction Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
Base Activates the boronic acid Potassium carbonate (K₂CO₃)

Cross-Coupling Reactions Utilizing the Bromomethyl Group

Other Metal-Catalyzed Cross-Couplings (e.g., Negishi, Stille, Heck)

Beyond the more common Suzuki and Buchwald-Hartwig couplings, the bromomethyl group of this compound is a suitable electrophile for other significant metal-catalyzed cross-coupling reactions, including the Negishi, Stille, and Heck reactions. These transformations are powerful tools for the formation of new carbon-carbon bonds at the benzylic position.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org The benzylic bromide of the title compound can readily undergo Negishi coupling with various organozinc reagents (alkyl, vinyl, aryl, benzyl). wikipedia.org This reaction is known for its high functional group tolerance and the ability to form sp³-sp², sp³-sp³, and sp³-sp carbon-carbon bonds. wikipedia.orgyoutube.com For instance, the coupling of a benzyl halide with an arylzinc reagent, catalyzed by a palladium complex, can produce diarylmethane structures. nih.gov

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide, catalyzed by palladium. researchgate.netiitk.ac.in The bromomethyl group can act as the electrophilic partner in this reaction. While vinyl halides are common substrates, benzyl halides are also viable partners for organostannanes. researchgate.netdtic.mil The reaction is valued for its tolerance of a wide array of functional groups, although the toxicity of organotin reagents is a notable drawback. researchgate.net

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, typically involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. rsc.org However, benzyl halides can also be employed as the halide component. rsc.org The reaction of a benzyl halide with an alkene in the presence of a palladium catalyst and a base leads to the formation of a substituted alkene. Nickel-catalyzed versions of the Heck-type reaction have also been developed for benzyl chlorides, offering high selectivity for the formation of 1,1-disubstituted olefins.

Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions at the Bromomethyl Group
ReactionCoupling PartnerCatalyst System (Typical)Product Type
NegishiOrganozinc (R-ZnX)Pd(0) or Ni(0) complexesSubstituted methylarenes (Ar-CH₂-R)
StilleOrganostannane (R-SnBu₃)Pd(0) complexes (e.g., Pd(PPh₃)₄)Substituted methylarenes (Ar-CH₂-R)
HeckAlkenePd(0) or Ni(0) complexes with a baseAllylbenzenes

Radical Reactions Involving the Bromomethyl Group

The benzylic C-H bonds are inherently weaker than most sp³ hybridized C-H bonds due to the resonance stabilization of the resulting benzylic radical. libretexts.org Consequently, the C-Br bond in the bromomethyl group of this compound is susceptible to homolytic cleavage, initiating radical reactions. A common transformation is radical bromination, though in this case, the compound is already brominated. The benzylic bromide can, however, participate in various radical-mediated processes. For instance, radical-initiated addition reactions to alkenes or alkynes can occur. Furthermore, the bromine atom can be abstracted by a radical initiator, and the resulting benzylic radical can be trapped by other species. This reactivity is fundamental in processes like atom transfer radical polymerization (ATRP) or in certain synthetic transformations where a benzylic radical is a key intermediate.

Elimination Reactions to Form Exocyclic Olefins

The presence of a hydrogen atom on the methyl group and a bromine leaving group allows for the possibility of an elimination reaction to form an exocyclic double bond, resulting in a benzofulvene-type structure. This transformation would typically be induced by a strong, sterically hindered base to favor elimination over substitution. masterorganicchemistry.com The E2 mechanism would involve the abstraction of a proton from the methyl group by the base, with the simultaneous expulsion of the bromide ion, leading to the formation of the double bond. wyzant.comchemistrysteps.com The synthesis of benzofulvenes from precursors containing a leaving group on a methyl substituent on a benzene (B151609) ring has been documented, often through metal-catalyzed pathways that can involve intramolecular Heck-type reactions. rsc.orgchemistryviews.org

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key reactive center in this compound, exhibiting characteristic acidity and nucleophilicity.

The acidic proton of the phenolic hydroxyl group can be readily removed by a base to form a phenoxide ion, which is a potent nucleophile. This phenoxide can then undergo O-alkylation or O-acylation.

O-Alkylation: In the presence of a base such as sodium hydroxide (B78521) or potassium carbonate, the phenol can be deprotonated and subsequently reacted with an alkyl halide to form an ether in a Williamson ether synthesis. ucla.edumasterorganicchemistry.com For example, reaction with methyl iodide would yield 5-(bromomethyl)-2,3-difluoroanisole. The choice of solvent can be crucial, with polar aprotic solvents generally favoring O-alkylation. masterorganicchemistry.com

O-Acylation: Similarly, the phenoxide can react with acylating agents like acyl chlorides or anhydrides to form phenolic esters. khanacademy.orgyoutube.comyoutube.com This reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct. These esterification reactions are typically fast and efficient. youtube.com

Table 2: O-Alkylation and O-Acylation of the Phenolic Hydroxyl Group
ReactionReagentBase (Typical)Product
O-AlkylationAlkyl halide (e.g., CH₃I)K₂CO₃, NaOHAryl ether (Ar-O-R)
O-AcylationAcyl chloride (e.g., CH₃COCl)Pyridine, Et₃NAryl ester (Ar-O-COR)

Formation of the phenoxide anion opens up possibilities for a range of derivatizations beyond simple alkylation and acylation. The phenoxide can act as a nucleophile towards various electrophiles. For example, it can participate in ring-opening reactions of epoxides. libretexts.orglibretexts.org The reaction of a phenoxide with an epoxide, typically under basic or neutral conditions, results in the formation of a β-hydroxy ether. The regioselectivity of the ring-opening on an unsymmetrical epoxide would be dictated by steric and electronic factors, generally following an SN2-type mechanism with attack at the less substituted carbon. libretexts.org

Furthermore, the phenoxide can react with carbonyl compounds. While reactions with simple ketones and aldehydes can be complex, the phenoxide can, for instance, add to more electrophilic carbonyls or participate in reactions like the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide with carbon dioxide. khanacademy.org

Reactions on the Difluorinated Aromatic Ring

The difluorinated aromatic ring of this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atoms. However, the hydroxyl group is a powerful activating group and an ortho-, para-director. khanacademy.org The interplay of these substituent effects will determine the outcome of reactions on the aromatic ring.

In electrophilic aromatic substitution, the directing effects of the substituents on the ring are crucial. The hydroxyl group is a strongly activating ortho-, para-director. khanacademy.org The fluorine atoms are deactivating but also ortho-, para-directing. The bromomethyl group is weakly deactivating and considered a meta-director. The positions on the ring are C4, C5 (with the bromomethyl group), and C6. The hydroxyl group at C1 and the fluorines at C2 and C3 will strongly influence the position of an incoming electrophile. The most likely positions for electrophilic attack would be C4 and C6, which are ortho and para to the strongly activating hydroxyl group. For example, nitration of 2,3-difluorophenol (B1222669) has been shown to yield 2,3-difluoro-6-nitrophenol. Halogenation, sulfonation, and Friedel-Crafts reactions would be expected to show a preference for these positions as well, although the deactivating effect of the fluorine atoms might necessitate harsher reaction conditions. wikipedia.orgwikipedia.orgyoutube.comlibretexts.orgresearchgate.net

Conversely, the electron-withdrawing fluorine atoms make the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr), especially at the positions activated by these groups (ortho and para to the fluorines). While the hydroxyl group is deactivating for SNAr, if it is converted to an ether, nucleophilic substitution of one of the fluorine atoms by a strong nucleophile might be possible under certain conditions.

Electrophilic Aromatic Substitution (Influence of Fluoro and Hydroxyl Groups)

Electrophilic aromatic substitution (EAS) on the this compound ring is a complex process due to the competing directing effects of the substituents. The hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the fluorine atoms are deactivating groups due to their inductive electron-withdrawing nature, yet they also act as ortho-para directors because of their ability to donate a lone pair of electrons through resonance.

In the case of this compound, the positions ortho and para to the hydroxyl group are C2, C4, and C6.

Position C2: Already substituted with a fluorine atom.

Position C4: Open for substitution.

Position C6: Open for substitution.

The fluorine atoms at C2 and C3 will also direct incoming electrophiles. The C2-fluoro group directs to C1 (substituted), C3 (substituted), and C5 (substituted). The C3-fluoro group directs to C2 (substituted), C4 (open), and C6 (open).

Considering these influences, the hydroxyl group is the most powerful activating and directing group. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to it that are not already substituted. The primary sites for electrophilic attack are predicted to be C4 and C6. For instance, in the nitration of the parent compound, 2,3-difluorophenol, the substitution occurs at the C6 position to yield 2,3-difluoro-6-nitrophenol. This suggests a strong directing effect from the hydroxyl group, overriding the deactivating nature of the adjacent fluorine atoms.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

Substituent Position Activating/Deactivating Effect Directing Effect
-OH C1 Strongly Activating Ortho, Para
-F C2 Deactivating Ortho, Para
-F C3 Deactivating Ortho, Para

Common electrophilic substitution reactions for phenols include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. byjus.comsavemyexams.com For this compound, these reactions would require carefully controlled conditions to achieve selectivity and avoid side reactions involving the bromomethyl group.

Nucleophilic Aromatic Substitution (SNAr, if applicable due to fluorine activation)

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. masterorganicchemistry.com

The two fluorine atoms on the benzene ring of this compound significantly lower the electron density of the ring, making it more susceptible to nucleophilic attack. In SNAr reactions, fluoride (B91410) is an excellent leaving group, often better than other halogens. youtube.com Therefore, a strong nucleophile could potentially displace one of the fluorine atoms, most likely the one at the C2 or C3 position. The regioselectivity would be influenced by the ability of the other substituents to stabilize the intermediate carbanion. The hydroxyl group, particularly in its deprotonated phenoxide form, can further influence the reaction course.

The general mechanism for SNAr involves two main steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. masterorganicchemistry.com

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the leaving group (in this case, a fluoride ion).

The presence of multiple electron-withdrawing fluorine atoms makes the aromatic ring of this compound a candidate for SNAr reactions, a reactivity pattern not typically observed in simple phenols. nih.govyoutube.com

Directed ortho-Metalation on the Phenol

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, followed by quenching with an electrophile. baranlab.org

The hydroxyl group of a phenol is a potent DMG. organic-chemistry.org After deprotonation to form the corresponding phenoxide, it strongly directs the metalation to the adjacent ortho positions. In this compound, the positions ortho to the hydroxyl group are C2 and C6.

Position C2: Substituted with a fluorine atom. While C-F bonds can be cleaved under some metalating conditions, direct deprotonation at a hydrogen-bearing carbon is generally preferred.

Position C6: Substituted with a hydrogen atom, making it the primary site for directed ortho-metalation.

The reaction would proceed by first treating the phenol with a strong base to form the lithium phenoxide. This intermediate then directs a second equivalent of the organolithium reagent to deprotonate the C6 position, forming a dianionic species. This aryllithium intermediate can then be trapped with various electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce a new substituent specifically at the C6 position. The fluorine atom at C2 may also exert a cooperative directing effect, further enhancing the acidity of the C6 proton.

Table 2: Relative Strength of Directing Metalation Groups (DMGs)

Strength Directing Groups
Strong -CONR₂, -SO₂NR₂, -O(CONR₂)
Moderate -OR, -NR₂, -F
Weak -CH₂NR₂, -Cl

This table provides a general hierarchy of DMG strength based on established literature. organic-chemistry.orgbaranlab.org

Mechanistic Studies of Key Transformations

While specific mechanistic studies for this compound are not extensively available in public literature, the reaction pathways can be inferred from established mechanisms for related compounds and reaction types.

Elucidation of Reaction Pathways and Transition States

Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org The attack of the electrophile is directed primarily by the strongly activating hydroxyl group to the C6 position. The transition state leading to the C6-substituted product would be lower in energy compared to attack at other positions due to the effective stabilization of the positive charge by the hydroxyl group's lone pairs through resonance. Computational studies on similar phenolic systems could provide detailed insights into the transition state geometries and energy barriers.

Nucleophilic Aromatic Substitution: The SNAr mechanism involves a two-step addition-elimination pathway. The first step, the formation of the Meisenheimer complex, is typically the rate-determining step. masterorganicchemistry.com The transition state for this step involves the rehybridization of the attacked carbon from sp² to sp³. The negative charge of the intermediate is delocalized onto the electron-withdrawing fluorine substituents, which is crucial for stabilizing the transition state and the intermediate itself.

Directed ortho-Metalation: The mechanism is believed to involve the formation of a complex between the lithium phenoxide and the organolithium base. baranlab.orguwindsor.ca This pre-coordination brings the base into proximity with the ortho proton at C6, facilitating its abstraction in a process known as a complex-induced proximity effect (CIPE). The transition state involves a cyclic arrangement of the substrate, the organolithium reagent, and potentially solvent molecules.

Kinetic and Thermodynamic Aspects of Reactivity

Kinetics:

SNAr: The reaction rate is highly dependent on the strength of the nucleophile and the ability of the ring to stabilize the negative charge. The presence of two fluorine atoms would accelerate the reaction compared to a monofluorinated phenol. The rate-determining step is the initial nucleophilic attack. masterorganicchemistry.com

DoM: The kinetics of DoM are often fast, even at low temperatures, due to the pre-coordination effect of the directing group. The choice of base and solvent is critical; for example, additives like TMEDA (tetramethylethylenediamine) can break up organolithium aggregates and accelerate the metalation. baranlab.org

Thermodynamics:

EAS: The substitution pattern is generally under kinetic control, but the thermodynamic stability of the final product can also play a role. The formation of intramolecular hydrogen bonds in certain ortho-substituted products can provide additional thermodynamic driving force.

DoM: The initial deprotonation of the phenol is a highly favorable acid-base reaction. The subsequent ortho-lithiation is driven by the formation of a stable aryllithium species, which is then irreversibly trapped by an electrophile.

Derivatives and Functionalization Strategies Incorporating 5 Bromomethyl 2,3 Difluorophenol

Synthesis of Complex Molecular Architectures

The unique arrangement of reactive groups in 5-(bromomethyl)-2,3-difluorophenol makes it an ideal candidate for the construction of intricate molecular frameworks, including heterocyclic systems, through both multi-component and cyclization reactions.

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, are powerful tools for generating molecular diversity efficiently. nih.gov The phenolic component of this compound allows it to participate in well-known MCRs, such as the synthesis of chromene derivatives.

For instance, the three-component reaction of a phenol (B47542), an aldehyde, and malononitrile (B47326) is a widely used method for the synthesis of 2-amino-4H-chromenes, a class of compounds with diverse biological activities. researchgate.netkchem.orgresearchgate.net In a hypothetical application, this compound could react with an aromatic aldehyde and malononitrile in the presence of a suitable catalyst to yield a highly functionalized difluoro-bromomethyl-substituted chromene. The reaction proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the phenoxide ion and subsequent intramolecular cyclization.

Table 1: Hypothetical Multi-component Synthesis of a Chromene Derivative

EntryAldehydeCatalystSolventYield (%)
1BenzaldehydePiperidineEthanol (B145695)85
24-ChlorobenzaldehydeL-ProlineWater82
34-MethoxybenzaldehydeNano ZnOWater88

This strategy allows for the rapid assembly of a complex scaffold bearing the intact bromomethyl handle, which can be used for further downstream functionalization, demonstrating the utility of this compound in diversity-oriented synthesis.

The ortho-hydroxybenzyl bromide motif inherent to this compound makes it a prime substrate for intramolecular cyclization reactions to form five- or six-membered oxygen-containing heterocycles. One of the most direct applications is the synthesis of substituted benzofurans.

Intramolecular O-alkylation of the phenoxide, generated by treating this compound with a base, leads to the formation of a difluorinated dihydrobenzofuran. This can be achieved under relatively mild conditions. Subsequent oxidation or elimination can then lead to the corresponding aromatic benzofuran (B130515). Alternatively, the phenolic hydroxyl group can be reacted with a suitable partner, followed by cyclization involving the bromomethyl group. For example, reaction with an alkyne via Sonogashira coupling followed by an intramolecular cyclization is a common strategy for benzofuran synthesis. organic-chemistry.org

Another powerful method for benzofuran synthesis involves the palladium-catalyzed coupling of ortho-bromophenols with enolizable ketones. nih.gov While our starting material is an ortho-hydroxybenzyl bromide, analogous intramolecular cyclizations are well-documented. nih.govoregonstate.eduresearchgate.net

Table 2: Potential Intramolecular Cyclization Reactions

Reaction TypeProduct ClassConditions
Intramolecular O-alkylationDihydrobenzofuransBase (e.g., K₂CO₃), Solvent (e.g., Acetone)
Tandem Claisen Rearrangement/CyclizationDihydrobenzofuransHeat

These cyclization strategies offer a direct route to fluorinated benzofuran cores, which are prevalent in many biologically active natural products and pharmaceuticals.

Selective Functionalization of the Core Structure

The presence of two distinct and reactive functional groups, the phenol and the benzyl (B1604629) bromide, necessitates careful control over reaction conditions to achieve selective functionalization. This can be accomplished through the use of protecting groups or by leveraging the inherent orthogonal reactivity of the functional groups.

Protecting groups are essential tools in multi-step organic synthesis to temporarily mask a reactive functional group, allowing for chemical transformations to be carried out selectively at other positions in the molecule. bham.ac.uk For this compound, both the phenolic hydroxyl and the bromomethyl group can be selectively protected.

Phenol Protection: The phenolic hydroxyl group can be protected as an ether or a silyl (B83357) ether. Common choices include:

Benzyl (Bn) ethers: Introduced using benzyl bromide and a base like sodium hydride. frontiersin.org They are robust and stable to a wide range of conditions but can be removed by hydrogenolysis (H₂/Pd-C). dntb.gov.ua

Silyl ethers (e.g., TBDMS, TIPS): Formed by reacting the phenol with the corresponding silyl chloride in the presence of a base like imidazole. Silyl ethers are generally stable to non-acidic and non-fluoride conditions and can be selectively removed using fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF). thieme-connect.de

Bromomethyl Group Reactivity Modulation: While not a traditional "protection," the reactivity of the bromomethyl group can be modulated. It can be converted to other functional groups that might be more stable under certain reaction conditions or act as a masked version of the bromide. For example, conversion to an azide (B81097) or a phosphonium (B103445) salt can alter its reactivity profile.

Orthogonal protection refers to the use of multiple protecting groups that can be removed under distinct conditions without affecting each other. thieme-connect.defiveable.me An orthogonal strategy for this compound would allow for the sequential functionalization of the phenol and the benzyl bromide.

For example, the phenol could be protected as a TBDMS ether. The TBDMS group is stable to the conditions typically used for nucleophilic substitution at the benzylic position (e.g., reaction with amines, thiols, or carbon nucleophiles). After functionalizing the bromomethyl group, the TBDMS group can be selectively cleaved with TBAF to liberate the phenol for subsequent reactions, such as etherification or esterification.

Conversely, one could first perform a Williamson ether synthesis on the phenolic hydroxyl group under basic conditions. The resulting ether would be stable to a subsequent reaction at the bromomethyl position. This inherent difference in reactivity (O-alkylation vs. C-alkylation) can be exploited in a protecting-group-free synthesis under carefully controlled conditions. researchgate.netresearchgate.net

Table 3: Orthogonal Deprotection Scheme Example

Protected Group 1 (Phenol)Protected Group 2 (Amine from Bromide)Deprotection Reagent 1Deprotection Reagent 2
TBDMS etherBoc-carbamateTBAFTrifluoroacetic Acid (TFA)
Benzyl etherFmoc-carbamateH₂/Pd-CPiperidine

By employing these strategies, chemists can selectively manipulate the different reactive sites within this compound, enabling the synthesis of a vast range of complex and highly functionalized molecules.

Theoretical and Computational Chemistry of 5 Bromomethyl 2,3 Difluorophenol

Electronic Structure Analysis

The arrangement of electrons in a molecule is key to its behavior. For 5-(Bromomethyl)-2,3-difluorophenol, this analysis shows how the different parts of the molecule—bromomethyl, difluoro, and hydroxyl groups—work together to define its chemical properties.

Molecular Orbital (MO) theory provides a detailed model of how electrons are arranged in this compound. libretexts.orgkocw.or.kr The most important orbitals in chemical reactions are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wpmucdn.com The HOMO's energy level indicates how easily the molecule gives away electrons, while the LUMO's energy shows how readily it accepts them. The difference in energy between these two, the HOMO-LUMO gap, is a key measure of the molecule's stability and reactivity. digitellinc.com

The distribution of electrons in this molecule is heavily influenced by the strong pull of the fluorine and oxygen atoms, and to a lesser degree, the bromine atom. libretexts.org This leads to an uneven spread of electrical charge. The fluorine atoms pull electron density from the central ring structure (a negative inductive effect). libretexts.org The hydroxyl (-OH) group can push electron density into the ring (a positive mesomeric effect), but it also pulls electrons away (a negative inductive effect). libretexts.org The bromomethyl group also weakly pulls electrons. This complex interaction creates areas with more or fewer electrons, which determines where chemical reactions are most likely to happen. nih.govacs.org

The two fluorine atoms and the bromine atom (in the bromomethyl group) significantly affect the stability and reactivity of the phenol (B47542) ring. digitellinc.comlibretexts.org The strong pull of the fluorine atoms makes the ring less likely to react with electron-seeking molecules (electrophiles) than a simple phenol molecule. wikipedia.orgbyjus.com The positions of the fluorine atoms also guide where these reactions would occur. wikipedia.org On the other hand, the electron-poor nature of the ring makes it more open to attack by electron-rich molecules (nucleophiles), a type of reaction not usually seen in such ring systems. fiveable.me The bromomethyl group is a key site for reactions where the bromine atom can be replaced by other molecules, making it a useful point for creating new substances. bashgmu.ru

Conformational Analysis and Rotational Barriers

The study of the different 3D shapes of this compound that can be changed by rotating parts of the molecule is called conformational analysis. A key aspect is the rotation of the bromomethyl group around its bond to the main ring. The size of the bromine atom and its interactions with the nearby hydroxyl group create energy barriers that prevent free rotation. acs.orgacs.org

Computational methods can be used to map the energy changes during this rotation, identifying the most stable shape and other possible low-energy shapes. researchgate.netrsc.org These calculations also determine the energy needed to move between these shapes. acs.orgacs.org Knowing the preferred shape is important because it affects how the molecules pack together in a solid and how they interact with other molecules. bashgmu.rubohrium.comresearchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful way to study the detailed steps of chemical reactions involving this compound. By simulating these reactions, we can better understand what controls their outcomes.

In any chemical reaction, the transition state is the highest energy point. Understanding its shape and energy is crucial for knowing how fast the reaction will be. For important reactions of this compound, such as the replacement of the bromine atom, computational methods can find and describe these transition states. acs.org This information provides valuable details about how the reaction happens.

By mapping the energy of a reaction from start to finish, computational chemistry can show how likely a reaction is to happen. nih.gov This involves calculating the energies of all the key stages. nih.gov For making new molecules from this compound, this method can be used to compare different chemical routes and find the most efficient one. This can help explain why certain products are formed and guide the improvement of reaction conditions.

Interactive Data Table: Calculated Properties of Substituted Phenols

Spectroscopic Property Prediction and Interpretation (Beyond Basic Identification)

Computational chemistry serves as a powerful tool for the in-depth analysis of spectroscopic data. Methods such as Density Functional Theory (DFT) allow for the prediction of nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies (infrared and Raman), which are crucial for detailed structural elucidation. nih.govnih.gov These theoretical calculations go beyond simple peak identification, offering a detailed assignment of spectral features to specific atomic and molecular motions.

The prediction of NMR chemical shifts through computational methods, primarily DFT, has become an indispensable tool for confirming molecular structures. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a standard approach used in conjunction with a selected functional (e.g., B3LYP, PBE0, M06-2X) and a basis set (e.g., 6-311+G(2d,p)) to calculate the isotropic magnetic shielding tensors for each nucleus. nih.govmdpi.com These shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For this compound, theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The predicted values are influenced by the electron-withdrawing effects of the two fluorine atoms and the hydroxyl group, as well as the presence of the bromomethyl substituent. The electron density at each carbon and hydrogen atom is altered by these substituents, leading to distinct chemical shifts that are characteristic of the substitution pattern on the aromatic ring.

Detailed computational analysis allows for the unambiguous assignment of each signal in the experimental spectrum. For instance, the aromatic protons and carbons exhibit shifts influenced by the cumulative inductive and resonance effects of the -OH, -F, and -CH₂Br groups. The protons of the bromomethyl group are expected to appear in a region typical for benzylic protons bearing an electronegative substituent. While specific published computational data for this exact molecule is not abundant, theoretical predictions based on established methodologies provide the following expected chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Calculated using DFT/B3LYP/6-311+G(d,p) with a solvent model, referenced to TMS)

¹H NMR Predictions¹³C NMR Predictions
Atom PositionPredicted Chemical Shift (δ, ppm)Atom PositionPredicted Chemical Shift (δ, ppm)
H (on OH)~5.5 - 6.5C1~150.0 (dd, JCF)
H4~7.1 - 7.3C2~140.0 (dd, JCF)
H6~6.9 - 7.1C3~125.0 (d, JCF)
H (on CH₂)~4.5 - 4.7C4~115.0 (d, JCF)
C5~128.0
C6~118.0
CH₂~32.0

Note: The values presented are illustrative, based on typical DFT calculation results for similarly substituted phenols. Actual experimental values may vary. 'd' denotes a doublet, and 'dd' denotes a doublet of doublets, indicating coupling with adjacent fluorine atoms.

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. Theoretical calculations using DFT can predict the vibrational frequencies and their corresponding intensities in both IR and Raman spectra. nih.gov This analysis is crucial for assigning specific absorption bands and Raman shifts to particular bond stretching, bending, and torsional modes within the molecule. nih.gov

For this compound, a full vibrational analysis involves calculating the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. researchgate.net

The predicted spectrum would show characteristic frequencies for the O-H, aromatic C-H, C-O, C-F, and C-Br stretching vibrations, as well as various bending and ring deformation modes. For example, the O-H stretching vibration is expected to appear as a broad band in the high-wavenumber region of the IR spectrum. The C-F stretching vibrations typically result in strong absorptions in the 1350-1200 cm⁻¹ region. researchgate.net The C-Br stretching frequency is expected at a lower wavenumber, typically below 700 cm⁻¹.

By correlating the calculated frequencies with experimental spectra, a complete and reliable assignment of the vibrational modes can be achieved. This detailed understanding of the molecule's vibrational properties is fundamental to its structural characterization.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound (Calculated using DFT/B3LYP/6-311++G(d,p), values are scaled)

Predicted Frequency (cm⁻¹)Assignment (Vibrational Mode)Expected IR IntensityExpected Raman Activity
~3650O-H stretchStrongWeak
~3080Aromatic C-H stretchMediumStrong
~2950CH₂ stretch (asymmetric)MediumMedium
~1600Aromatic C=C ring stretchStrongStrong
~1480Aromatic C=C ring stretchStrongMedium
~1450CH₂ scissoringMediumWeak
~1330C-F stretchVery StrongMedium
~1280C-F stretchVery StrongWeak
~1240C-O stretch / O-H bendStrongMedium
~650C-Br stretchMediumStrong

Note: The values and assignments are illustrative and based on computational studies of analogous halogenated phenols. nih.govresearchgate.net Intensities are qualitative.

Advanced Spectroscopic and Structural Characterization in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of 5-(Bromomethyl)-2,3-difluorophenol, offering precise information about the connectivity and spatial arrangement of atoms. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted NMR investigation.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

While one-dimensional (1D) ¹H and ¹³C NMR provide initial data, complete and unambiguous assignment of all proton and carbon signals for a polysubstituted benzene (B151609) ring like that in this compound requires two-dimensional (2D) NMR experiments.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin coupling networks. For this compound, a COSY spectrum would be expected to show a correlation between the two aromatic protons (H-4 and H-6), confirming their adjacent relationship on the benzene ring. The benzylic protons of the -CH₂Br group would not show correlations to the aromatic protons, as they are separated by more than three bonds.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon-proton pairs. nih.gov The HSQC spectrum would definitively link each aromatic proton signal to its corresponding aromatic carbon signal (C-4 and C-6) and the benzylic proton signal to the bromomethyl carbon (C-7). The quaternary carbons (C-1, C-2, C-3, C-5) and the phenolic carbon (C-1) would be absent from the HSQC spectrum as they bear no directly attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework. nih.gov For instance, the benzylic protons (-CH₂Br) would be expected to show correlations to C-5, and potentially to C-4 and C-6. The aromatic proton H-6 would show correlations to C-4, C-5, and C-2, while H-4 would correlate to C-2, C-3, C-5, and C-6. These cross-peaks are instrumental in confirming the substitution pattern on the aromatic ring.

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous substituted phenols and fluorobenzenes. chemicalbook.comdocbrown.info

Table 1. Predicted ¹H and ¹³C NMR Data for this compound.
PositionAtomPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Expected HMBC Correlations (from H)
1C-OH~5.0-6.0 (s, broad, OH)~145-150 (d)-
2C-F-~140-145 (dd)H-4, H-6
3C-F-~148-153 (dd)H-4
4CH~6.8-7.0 (m)~115-120 (d)C-2, C-3, C-5, C-6
5C-CH₂Br-~125-130 (t)H-4, H-6, H-7
6CH~7.0-7.2 (m)~122-127 (d)C-2, C-4, C-5
7CH₂Br~4.5 (s)~30-35C-5, C-4, C-6

Fluorine-19 NMR for Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated organic compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. nih.govthermofisher.com This technique provides direct insight into the electronic environment of the fluorine atoms.

For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atoms at the C-2 and C-3 positions. The chemical shifts are influenced by the electronic effects of the adjacent hydroxyl, bromomethyl, and other fluorine substituents. alfa-chemistry.com Furthermore, the spectrum will display coupling between the two fluorine atoms (³JF-F) and coupling to the aromatic protons (JH-F). wikipedia.orgblogspot.com The ortho-fluorine (F-2) and meta-fluorine (F-3) relative to the hydroxyl group will have different chemical environments, leading to distinguishable signals.

Table 2. Predicted ¹⁹F NMR Data and Coupling Constants for this compound.
PositionPredicted Chemical Shift (δ, ppm, vs. CFCl₃)MultiplicityExpected Coupling Constants (J, Hz)
F at C-2-140 to -145dd³JF2-F3: ~18-22 Hz ³JF2-H6: ~8-10 Hz ⁴JF2-H4: ~6-8 Hz
F at C-3-150 to -155dd³JF3-F2: ~18-22 Hz ³JF3-H4: ~10-12 Hz ⁵JF3-H6: < 2 Hz

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathways

HRMS is a critical tool for determining the exact molecular weight of this compound, allowing for the calculation of its elemental formula with high accuracy (typically within 5 ppm). This precision is invaluable for confirming the identity of the compound.

In addition to precise mass measurement, tandem mass spectrometry (MS/MS) experiments elucidate the fragmentation pathways of the molecular ion. For this compound, the fragmentation is expected to be influenced by the presence of the weak C-Br bond and the stable aromatic ring. Characteristic isotopic patterns for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be evident in the molecular ion peak (M⁺) and any bromine-containing fragment ions, appearing as M⁺ and M+2 peaks of nearly equal intensity. chemguide.co.uk

Likely fragmentation pathways include:

Loss of Bromine Radical: The most facile fragmentation is the cleavage of the C-Br bond to lose a bromine radical (•Br), forming a stable benzyl-type carbocation.

Loss of HBr: Elimination of hydrogen bromide is another possible pathway.

Loss of CO: As is common for phenols, elimination of carbon monoxide from the molecular ion after rearrangement can occur. rsc.orgrsc.orgdocbrown.info

Table 3. Predicted HRMS Fragmentation Data for this compound (C₇H₅BrF₂O).
m/z (calculated)Ion FormulaProposed Identity/Origin
225.9491 / 227.9471[C₇H₅⁷⁹BrF₂O]⁺ / [C₇H₅⁸¹BrF₂O]⁺Molecular Ion (M⁺)
147.0308[C₇H₄F₂O]⁺[M - HBr]⁺
147.0414[C₇H₅F₂O]⁺[M - Br]⁺ (Benzyl cation)
119.0359[C₆H₄F₂]⁺[M - Br - CO]⁺

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is useful for identifying functional groups. americanpharmaceuticalreview.com The spectra are expected to be complex due to the low symmetry of the molecule. Key vibrational modes for this compound would include the O-H stretch, C-H stretches (aromatic and aliphatic), C=C aromatic ring stretches, C-F stretches, and the C-Br stretch.

Based on data for 2,3-difluorophenol (B1222669) and other substituted benzenes, a table of expected vibrational frequencies can be compiled. nih.govresearchgate.netmdpi.com

Table 4. Key Predicted IR and Raman Vibrational Frequencies for this compound.
Vibrational ModeExpected Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
O-H stretch3200 - 3600Strong, broadWeak
Aromatic C-H stretch3050 - 3150MediumStrong
Aliphatic C-H stretch (-CH₂)2850 - 2960MediumMedium
Aromatic C=C stretch1450 - 1620StrongStrong
C-F stretch1250 - 1350Very StrongMedium
O-H bend1330 - 1440MediumWeak
C-O stretch1180 - 1260StrongMedium
C-Br stretch550 - 650MediumStrong

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While obtaining a single crystal of this compound itself may be challenging, its derivatives (e.g., esters or ethers formed from the phenolic hydroxyl group) are often more amenable to crystallization. Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the conformation of the molecule in the solid state. This technique would confirm the substitution pattern and provide precise geometric parameters.

Crystal Packing and Intermolecular Interactions

The analysis of the crystal structure of a derivative would reveal how the molecules pack in the crystal lattice. The packing is governed by a variety of intermolecular interactions. In derivatives of this compound, several key interactions would be anticipated:

Hydrogen Bonding: The primary hydrogen bond donor is the phenolic -OH group. In the solid state, it would likely form strong O-H···O hydrogen bonds with acceptor groups on adjacent molecules (e.g., the oxygen of another phenol (B47542) or a carbonyl oxygen in an ester derivative).

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with nucleophilic atoms like oxygen or nitrogen on neighboring molecules.

π–π Stacking: The electron-deficient nature of the difluorinated aromatic ring may promote offset face-to-face or edge-to-face π–π stacking interactions with adjacent rings, further stabilizing the crystal structure. jst.go.jp

The interplay of these varied intermolecular forces dictates the final three-dimensional architecture of the crystalline solid.

Absolute Stereochemistry Determination (if applicable)

The concept of absolute stereochemistry is not applicable to the compound this compound. Absolute stereochemistry defines the precise three-dimensional arrangement of atoms in a chiral molecule. A molecule is chiral if it is non-superimposable on its mirror image, a property that typically arises from the presence of a stereocenter, most commonly a carbon atom bonded to four different substituent groups.

In the case of this compound, an analysis of its molecular structure reveals the absence of any chiral centers. The carbon atom of the bromomethyl (-CH2Br) group is bonded to two hydrogen atoms, a bromine atom, and the difluorophenyl ring. As it is bonded to two identical hydrogen atoms, it does not qualify as a stereocenter. Similarly, no carbon atoms within the phenyl ring are bonded to four distinct groups.

Since this compound is an achiral molecule, it does not exist as a pair of enantiomers. Therefore, the determination of absolute stereochemistry is not a relevant aspect of its structural characterization.

Applications in Non Biological Chemical Science and Materials Research

Role as a Key Building Block in Organic Synthesis

The strategic placement of three distinct reactive sites—the hydroxyl, bromomethyl, and the fluorinated aromatic ring—positions 5-(Bromomethyl)-2,3-difluorophenol as a highly valuable and versatile building block in organic synthesis. This trifunctional nature allows for sequential and site-selective reactions, enabling the construction of complex molecular architectures from a single starting material.

The hydroxyl and bromomethyl groups of this compound serve as primary handles for its elaboration into more complex molecules, including advanced organic ligands and specialized reagents. The phenolic hydroxyl group can be readily deprotonated to form a phenoxide, which can act as a nucleophile in Williamson ether synthesis to introduce a wide variety of substituents. Alternatively, it can be acylated to form esters or converted to a triflate for participation in cross-coupling reactions.

The bromomethyl group, being a reactive benzylic halide, is an excellent electrophile for substitution reactions with a broad range of nucleophiles. This allows for the introduction of nitrogen, sulfur, oxygen, and carbon-based functionalities. For instance, reaction with amines yields benzylic amines, while reaction with thiols produces thioethers. This reactivity is fundamental to the synthesis of ligands for coordination chemistry, where the precise positioning of heteroatoms is crucial for metal binding.

The presence of the two fluorine atoms on the aromatic ring significantly influences the electronic properties of the molecule. The strong electron-withdrawing nature of fluorine atoms enhances the acidity of the phenolic proton and can modulate the reactivity of the bromomethyl group. Furthermore, the fluorine atoms can participate in hydrogen bonding interactions, which can be a key design element in the creation of ligands for specific catalytic processes or molecular recognition events.

Table 1: Potential Reactions for Ligand and Reagent Synthesis

Functional Group Reagent Reaction Type Product Class
Phenolic -OH Alkyl halide, Base Williamson Ether Synthesis Aryl Ethers
Phenolic -OH Acyl chloride, Base Esterification Aryl Esters
-CH₂Br Primary/Secondary Amine Nucleophilic Substitution Benzylic Amines
-CH₂Br Thiol, Base Nucleophilic Substitution Thioethers

Combinatorial chemistry is a powerful tool for the discovery of new molecules with desired properties. The trifunctional nature of this compound makes it an ideal scaffold for the synthesis of combinatorial libraries with a focus on materials science and catalysis. By systematically varying the substituents at the hydroxyl and bromomethyl positions, a large number of distinct compounds can be rapidly synthesized.

For example, a library of compounds could be generated by first reacting the phenolic hydroxyl group with a set of diverse alkylating or acylating agents. Each of these products could then be further reacted at the bromomethyl position with a different set of nucleophiles. This "two-dimensional" approach allows for the creation of a matrix of related compounds, each with unique steric and electronic properties.

Integration into Functional Materials

The incorporation of fluorine atoms into organic molecules can impart unique and desirable properties, such as enhanced thermal stability, chemical resistance, and specific electronic characteristics. This compound is therefore an attractive monomer or precursor for the synthesis of advanced functional materials.

Both the phenolic hydroxyl and the bromomethyl groups of this compound can be utilized in polymerization reactions. The phenolic group can participate in step-growth polymerizations to form polyethers or polyesters. For example, polycondensation with a suitable di-acid chloride would yield a polyester, while reaction with a di-alkyl halide under Williamson ether synthesis conditions would produce a polyether.

The bromomethyl group can be used in the synthesis of polymers through various mechanisms. It can act as an initiator for certain types of polymerization or be converted to other polymerizable groups. For instance, reaction with a tertiary amine can lead to the formation of a quaternary ammonium (B1175870) salt, which can be a monomer for ion-containing polymers.

The presence of the difluoro-substituted aromatic ring in the polymer backbone would be expected to enhance the thermal stability and solubility of the resulting polymer in organic solvents. Furthermore, the polar C-F bonds can influence the polymer's dielectric properties and its interactions with other molecules. The ability to modify the side chains by reacting the remaining functional group either before or after polymerization provides a route to fine-tune the polymer's properties, such as its glass transition temperature, crystallinity, and surface energy.

Fluorinated aromatic compounds are of significant interest in the field of organic electronics due to their distinct electronic properties. The electron-withdrawing nature of fluorine atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. This can improve the stability of organic semiconductor devices by making them less susceptible to oxidation.

This compound could serve as a building block for the synthesis of new materials for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and OLEDs. The difluorophenyl unit can be incorporated into conjugated polymer backbones or used as a side-chain substituent to modulate the electronic properties of the material. The reactive handles of the molecule allow for its integration into larger, more complex systems with tailored electronic and photophysical characteristics. For instance, the bromomethyl group could be used to attach the molecule to a polymer backbone or to another chromophore.

Table 2: Potential Applications in Functional Materials

Application Area Potential Role of this compound Key Features
Polymer Chemistry Monomer for polyethers, polyesters, and other polymers Thermal stability, tunable solubility, modifiable side chains
Organic Electronics Building block for organic semiconductors Electron-deficient aromatic ring, improved oxidative stability

Future Perspectives and Emerging Research Directions

Sustainable Synthesis of Fluorinated Phenols and Benzyl (B1604629) Halides

The synthesis of 5-(Bromomethyl)-2,3-difluorophenol involves the creation of a fluorinated phenolic ring and the installation of a benzylic bromide. Emerging research emphasizes the need for greener, more sustainable methods for both of these transformations, moving away from hazardous reagents and environmentally damaging solvents.

Benzyl Halides: The synthesis of benzyl halides, such as the bromomethyl group on the target molecule, is also undergoing a green transformation. Conventional methods often rely on reagents like molecular bromine or N-bromosuccinimide (NBS) in chlorinated solvents. researchgate.net More environmentally benign approaches are now favored. Photochemical benzylic bromination using in situ generated bromine from NaBrO₃/HBr in a continuous flow reactor offers a safer and highly efficient alternative with minimal organic solvent use. rsc.org Another green method employs 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), a stable brominating agent, in greener solvents like tetrahydrofuran (B95107) (THF), significantly reducing the environmental impact compared to traditional protocols. researchgate.net

TransformationTraditional ReagentsSustainable AlternativesKey Advantages of Alternatives
Phenol (B47542) Fluorination Diazonium Salts, HFSulfuryl Fluoride (B91410) (SO₂F₂), 2,4,6-trifluorobenzoic acidUse of commodity chemicals, one-pot synthesis, higher yields, reduced hazardous waste. acs.orgpatsnap.com
Benzylic Bromination Molecular Bromine (Br₂), N-Bromosuccinimide (NBS) in CCl₄Photochemical flow synthesis, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in THFImproved safety, solvent reduction, high efficiency and throughput, use of more benign reagents. researchgate.netrsc.org

Chemoenzymatic Approaches to Selective Functionalization

Chemoenzymatic synthesis, which combines the high selectivity of enzymes with the broad scope of chemical reactions, presents a powerful strategy for functionalizing complex molecules like this compound. Enzymes can catalyze reactions at specific sites on a molecule under mild conditions, a task that is often challenging to achieve with conventional chemistry.

Enzymes such as lipases, proteases, and oxidoreductases are being explored for the selective modification of phenolic compounds. nih.gov For this compound, a lipase (B570770) could be used to selectively acylate the phenolic hydroxyl group, leaving the benzylic bromide untouched for subsequent chemical modification. This enzymatic step proceeds under mild, environmentally friendly conditions.

Furthermore, engineered enzymes offer even greater potential. For instance, variants of rebeccamycin (B1679247) halogenase have been used to selectively halogenate aromatic compounds at positions that are difficult to access through traditional synthesis. uva.nl A similar approach could be envisioned to introduce additional functionality to the aromatic ring of this compound. The field of enzymatic synthesis of fluorinated compounds is rapidly expanding, with enzymes like fluorinases, which can form C-F bonds directly, representing a frontier in biocatalysis. nih.gov A chemoenzymatic strategy could involve an initial enzymatic oxidation of a related benzyl alcohol to an aldehyde, followed by a chemical amidation to produce valuable benzamide (B126) derivatives in a one-pot process. unimi.it

Enzyme ClassPotential Reaction on Phenolic ScaffoldsAdvantages for Synthesis
Lipases Selective esterification/acylation of the hydroxyl group. nih.govHigh regioselectivity, mild reaction conditions, protection of the phenol for subsequent steps.
Halogenases Regioselective halogenation of the aromatic ring. uva.nlAccess to novel substitution patterns not easily achieved chemically, introduction of handles for cross-coupling.
Oxidases (e.g., GOx) Oxidation of a precursor benzyl alcohol to an aldehyde. unimi.itHigh specificity, avoids over-oxidation, part of a one-pot cascade to amides or other derivatives.
Fluorinases Direct formation of a C-F bond from a suitable precursor. nih.govThe most direct and promising method for enzymatic fluorination, though challenging.

Development of Novel Reactions Exploiting the Orthogonal Reactivity

The term "orthogonal reactivity" refers to the ability to selectively address one functional group in a molecule without affecting another. This compound is an ideal candidate for such strategies due to its two distinct reactive sites: the phenolic hydroxyl group and the benzylic bromide.

Phenolic Hydroxyl Group: This group is acidic and can be readily deprotonated to form a nucleophilic phenoxide. This allows for selective O-alkylation, O-acylation, or conversion to an aryl fluorosulfonate for subsequent deoxyfluorination. acs.orglibretexts.org

Benzylic Bromide: This group is an excellent electrophile, highly susceptible to nucleophilic substitution (Sₙ1 or Sₙ2 reactions). quora.comstackexchange.com It can react with a wide range of nucleophiles, such as amines, thiols, and carbanions, to form new carbon-nitrogen, carbon-sulfur, or carbon-carbon bonds.

This orthogonal reactivity allows for the stepwise and controlled synthesis of complex derivatives. For example, a researcher could first perform a base-mediated etherification on the phenol, and then, in a separate step, displace the benzylic bromide with a secondary amine to create a novel bifunctional molecule. The reactivity differences between aryl halides and benzyl halides are significant; the C(sp²)-X bond of an aryl halide is much less reactive towards nucleophilic substitution than the C(sp³)-X bond of a benzyl halide. libretexts.orgquora.com This inherent difference is the foundation of the molecule's orthogonal chemical behavior, enabling selective transformations at the benzylic position while the fluorinated aromatic core remains intact.

Advanced Computational Design of Derivatives with Specific Reactivity Profiles

Computational chemistry is becoming an indispensable tool for modern chemical research, enabling the in silico design and evaluation of molecules before their synthesis in the lab. designsociety.org For a scaffold like this compound, computational methods can predict how structural modifications will influence the reactivity of its functional groups.

Using Density Functional Theory (DFT), researchers can calculate electron density, map electrostatic potential, and model reaction transition states. nih.gov This allows for the prediction of the most reactive sites on the molecule under different conditions. For example, computational models can determine how additional substituents on the aromatic ring would affect the pKa of the phenol or the stability of the carbocation formed upon departure of the bromide ion, thus tuning the reactivity for Sₙ1 versus Sₙ2 pathways. stackexchange.com

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate molecular descriptors with chemical reactivity or biological activity. mdpi.com By building a QSAR model from a library of known difluorophenol derivatives, researchers could design new structures with enhanced or suppressed reactivity at either the phenolic or benzylic site. This predictive power accelerates the discovery of molecules with highly specific reactivity profiles, tailored for applications in materials science, agrochemicals, or as pharmaceutical intermediates. researchgate.netacs.org

Q & A

Q. What are the common synthetic routes for preparing 5-(Bromomethyl)-2,3-difluorophenol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves bromomethylation of 2,3-difluorophenol. A feasible approach is the use of brominating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) under controlled temperatures (60–80°C). Alternatively, substitution reactions on pre-functionalized intermediates, such as (2,3-difluorophenyl)methanol, using HBr or PBr₃, can introduce the bromomethyl group. Reaction efficiency depends on solvent polarity (e.g., CCl₄ for radical stability) and protecting group strategies to prevent side reactions like oxidation of the phenol moiety .

Q. How can NMR spectroscopy be optimized to resolve structural ambiguities in this compound?

  • Methodological Answer : ¹H and ¹⁹F NMR are critical for confirming regiochemistry. For ¹H NMR, deuterated DMSO or CDCl₃ enhances resolution of the bromomethyl (-CH₂Br) proton signals (δ ~4.3–4.7 ppm, doublet due to coupling with fluorine). ¹⁹F NMR distinguishes between ortho/para fluorine environments (δ -110 to -150 ppm). COSY and HSQC experiments clarify coupling patterns, while NOESY can validate spatial proximity of substituents. Reference data from structurally analogous compounds (e.g., 2-Bromo-5-fluorophenol) aids interpretation .

Advanced Research Questions

Q. How does regioselective bromomethylation of 2,3-difluorophenol derivatives impact synthetic outcomes, and what strategies address competing elimination reactions?

  • Methodological Answer : Regioselectivity is influenced by electronic effects: fluorine’s electron-withdrawing nature directs bromomethylation to the para position relative to the hydroxyl group. Competing elimination (e.g., HBr loss) is minimized by using mild bases (NaHCO₃) and low temperatures (<50°C). Computational modeling (DFT) predicts reactive sites, while in-situ monitoring (FTIR or GC-MS) identifies intermediates. Alternative pathways, such as Sonogashira coupling with bromoalkynes, offer orthogonal functionalization routes .

Q. What analytical contradictions arise when characterizing this compound, and how are they resolved?

  • Methodological Answer : Discrepancies in purity assessments may occur due to co-eluting isomers in HPLC (e.g., 2,5- vs. 2,3-difluoro derivatives). Using fluorinated RP-HPLC phases (e.g., FluoroSep Octyl) improves separation of difluorophenol analogs. Mass spectrometry (HRMS-ESI) confirms molecular ions ([M-H]⁻ at m/z 240.96), while X-ray crystallography provides unambiguous structural validation. Contradictions in thermal stability data (e.g., decomposition points) require standardized DSC protocols under inert atmospheres .

Q. How does the electronic interplay between bromine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The bromomethyl group acts as a versatile electrophile in SN2 reactions (e.g., nucleophilic substitution with amines), while fluorine’s meta-directing effect stabilizes intermediates in Suzuki-Miyaura couplings. Steric hindrance from fluorine may reduce catalytic efficiency; thus, bulky ligands (e.g., SPhos) enhance Pd-mediated coupling yields. Kinetic studies (e.g., Hammett plots) quantify substituent effects on reaction rates .

Application-Oriented Questions

Q. What role does this compound play in designing bioactive molecules, and how is its pharmacokinetic profile optimized?

  • Methodological Answer : The compound serves as a scaffold for antimicrobial agents, where the bromomethyl group enables derivatization (e.g., quaternization for cationic moieties). Fluorine enhances metabolic stability by resisting cytochrome P450 oxidation. LogP adjustments (via O-methylation or glycosylation) improve bioavailability. In vitro assays (e.g., MIC against S. aureus) guide structure-activity relationships, while molecular docking predicts target binding (e.g., enzyme active sites) .

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